Dual NMDA Receptor Antagonism and MAO-A Inhibition at Overlapping Potency Versus Single-Mechanism Agents
CHF3381 is a low-affinity, noncompetitive NMDA antagonist (IC50 = 8.1 µM at the NMDA-phencyclidine site; IC50 = 5 µM for blockade of NMDA-evoked currents in primary cortical neurons) and a reversible MAO-A inhibitor (IC50 = 7.8 µM) [1]. In contrast, memantine is a pure NMDA antagonist (IC50 = 0.79–1.01 µM) with no MAO-A activity, and moclobemide is a selective MAO-A inhibitor (IC50 = 6.1 µM) with negligible NMDA antagonism [2][3]. The target compound achieves meaningful dual target engagement within a single-digit micromolar window, while achieving similar MAO-A potency to the reference MAO-A inhibitor moclobemide.
| Evidence Dimension | In vitro target engagement (IC50) |
|---|---|
| Target Compound Data | NMDA IC50 = 8.1 µM (phencyclidine site); 5 µM (cortical neuron NMDA currents); MAO-A IC50 = 7.8 µM |
| Comparator Or Baseline | Memantine NMDA IC50 = 0.79–1.01 µM (no MAO-A activity); Moclobemide MAO-A IC50 = 6.1 µM (no NMDA activity) |
| Quantified Difference | CHF3381 MAO-A IC50 is within 1.3-fold of moclobemide; NMDA IC50 is ~8–10-fold higher (lower affinity) than memantine, a design feature associated with reduced psychotomimetic liability |
| Conditions | In vitro radioligand binding and electrophysiology; human recombinant enzymes |
Why This Matters
For procurement decisions, this compound provides both NMDA antagonist and MAO-A inhibitor functions in a single molecule, eliminating the need to co-administer and titrate two separate agents in preclinical pain or neuroprotection studies.
- [1] Csajka C, Imbimbo BP, Piccinno A, Dostert P, Verotta D. Steady-state pharmacokinetics and pharmacodynamics of CHF3381, a novel antineuropathic pain agent, in healthy subjects. Br J Clin Pharmacol. 2005;59(4):405-414. (PMC1884805) View Source
- [2] Gilling KE, Jatzke C, Hechenberger M, Parsons CG. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of the uncompetitive N-methyl-D-aspartate (NMDA) channel blocker memantine at human NMDA (GluN1/GluN2A) receptors. Neuropharmacology. 2009;56(1):175-182. View Source
- [3] MedChemExpress. Moclobemide (Ro111163) Product Page: MAO-A inhibitor, IC50 = 6.061 μM. View Source
